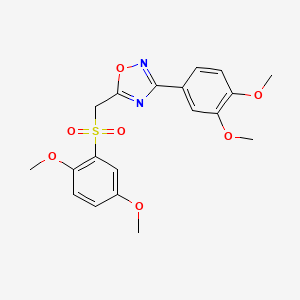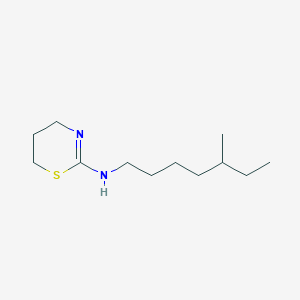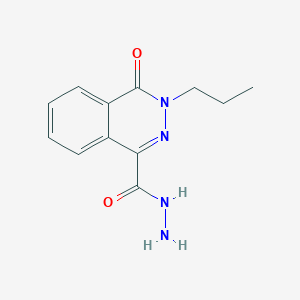![molecular formula C12H13ClO3 B2534123 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid CAS No. 1340313-20-3](/img/structure/B2534123.png)
3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid” is a chemical compound with the CAS number 1340313-20-3 . It has a molecular weight of 240.68 and a molecular formula of C12H13ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chlorophenyl group attached to an oxolane ring via a methylene bridge. The oxolane ring is further substituted with a carboxylic acid group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.68 and a molecular formula of C12H13ClO3 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Catalytic Transformations
Research has explored the catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes. This study highlights the significance of carboxylic acids as chemical feedstocks and investigates chemoselective catalytic transformations, which include α-C–H bond functionalization, hydrogenation, and hydrogenolysis. These processes enable the production of functionalized alcohols under mild conditions, showcasing the potential of high-valent metal complexes in selective functional group transformations of highly oxygenated organic substrates. This work suggests a possible area of application for compounds like 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid in facilitating such transformations (Naruto et al., 2017).
Atmospheric Chemistry of Chlorinated Compounds
Another study focuses on the atmospheric OH oxidation of chlorinated aromatic herbicides, which include chlorinated phenoxy acids. The research investigates how OH radicals interact with these compounds, leading to various oxidation products. This study's findings on the atmospheric chemistry of chlorinated compounds can offer insights into the environmental fate and transformations of this compound-related structures (Murschell & Farmer, 2018).
Esterification in Selective Syntheses
Research into selective esterifications of primary alcohols in water-containing solvents has been conducted, demonstrating the efficiency of using Oxyma and its derivatives for esterification. This study provides a method for esterifying a wide range of carboxylic acids with primary alcohols, potentially including this compound. The findings could be applied in synthesizing esters of this compound under environmentally benign conditions (Wang et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-1-2-9(6-10)7-12(11(14)15)4-5-16-8-12/h1-3,6H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQSBHXPDYLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

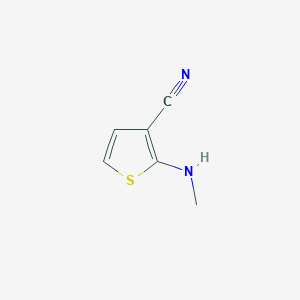
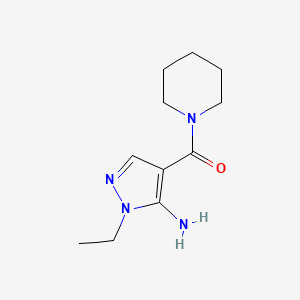

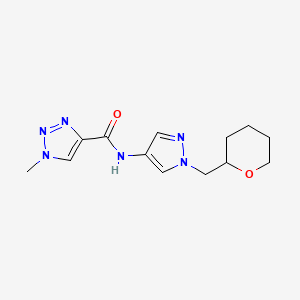

![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)
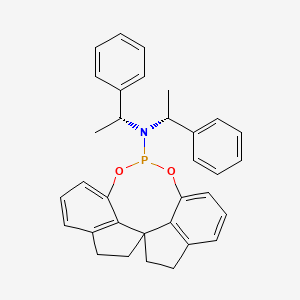
![Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride](/img/structure/B2534057.png)
